molecular formula C18H15NO4S B2488287 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797613-11-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2488287
CAS No.: 1797613-11-6
M. Wt: 341.38
InChI Key: PSCTVTMVQZTFJI-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that belongs to the family of heterocyclic organic compounds. This compound features a unique molecular structure that includes furan, thiophene, and phenoxyacetamide moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride intermediate, which is then reacted with the appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan and thiophene rings, which are known for their reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol derivative .

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be compared with other similar compounds that contain furan and thiophene moieties. Some of these compounds include:

The uniqueness of this compound lies in its combination of furan, thiophene, and phenoxyacetamide groups, which contribute to its diverse reactivity and wide range of applications.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCTVTMVQZTFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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